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Compound of Interest

Compound Name: (Methylthio)acetaldehyde

CAS No.: 23328-62-3

Cat. No.: B1246155

Get Quote

This guide provides a comprehensive analysis of the spectroscopic characteristics of

(Methylthio)acetaldehyde (CAS RN: 23328-62-3), a key organosulfur compound relevant in

flavor chemistry and as a synthetic intermediate.[1] Due to its reactive nature, this document

synthesizes empirical data from spectral databases with predictive analysis based on

established spectroscopic principles and data from closely related structural analogs. This

guide is intended for researchers, chemists, and quality control professionals requiring a

detailed understanding of the spectral features of this molecule for identification,

characterization, and purity assessment.

Molecular Structure and Spectroscopic Overview
(Methylthio)acetaldehyde, with the chemical formula C₃H₆OS and a molecular weight of

90.15 g/mol , possesses a simple yet informative structure for spectroscopic analysis.[1] It

features a reactive aldehyde functional group and a methylthioether moiety. The interplay of

these two groups dictates the molecule's characteristic spectral signature across various

analytical techniques.

Molecular Structure:
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(Methylthio)acetaldehyde Structure
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Caption: Correlation of molecular fragments with predicted NMR shifts.

Infrared (IR) Spectroscopy
The vapor-phase IR spectrum of 2-(Methylthio)acetaldehyde is available and provides key

insights into its functional groups. [2]

Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2920 Medium C-H stretch (aliphatic)

~2720 Weak C-H stretch (aldehydic)

~1730 Strong C=O stretch (aldehyde)

~1430 Medium C-H bend (methylene)

~690 Medium C-S stretch

Interpretation of the IR Spectrum
The IR spectrum is dominated by the strong absorption band of the carbonyl group.

C=O Stretch: A strong, sharp peak around 1730 cm⁻¹ is the most prominent feature and is

diagnostic for the C=O stretching vibration of an aliphatic aldehyde.

Aldehydic C-H Stretch: A weaker, but characteristic, absorption is expected around 2720

cm⁻¹. This band, often appearing as a shoulder on the main C-H stretching bands, is a

reliable indicator of an aldehyde functional group.

Aliphatic C-H Stretch: The absorption around 2920 cm⁻¹ corresponds to the stretching

vibrations of the methyl and methylene C-H bonds.

C-S Stretch: The C-S stretching vibration is typically weaker and appears in the fingerprint

region, around 690 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR
For routine analysis, ATR-IR is a convenient and rapid technique.

Sample Application: Apply a small drop of the neat liquid sample directly onto the ATR

crystal.

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the clean, empty ATR crystal should be

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
The mass spectrum of (Methylthio)acetaldehyde provides valuable information about its

molecular weight and fragmentation pattern, aiding in its identification and structural

elucidation.

Key Mass Spectral Data (Electron Ionization - EI)
m/z Relative Intensity Assignment

90 High [M]⁺ (Molecular Ion)

61 High [CH₃SCH₂]⁺

47 High [CH₃S]⁺

45 Medium [CHS]⁺

29 Medium [CHO]⁺

Interpretation of the Mass Spectrum
The fragmentation pattern is consistent with the structure of (Methylthio)acetaldehyde.

Molecular Ion: A prominent molecular ion peak at m/z 90 confirms the molecular weight of

the compound.

Major Fragmentation Pathways:

Alpha-cleavage adjacent to the sulfur atom is a favorable fragmentation pathway, leading

to the formation of the stable resonance-stabilized ion at m/z 61 ([CH₃SCH₂]⁺).

Cleavage of the C-S bond results in the fragment at m/z 47 ([CH₃S]⁺), which is also a

characteristic ion for methyl thioethers.

The presence of a peak at m/z 29 ([CHO]⁺) is indicative of the aldehyde functionality.
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Fragmentation Pathway Diagram:
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Caption: Major fragmentation pathways of (Methylthio)acetaldehyde in EI-MS.

Conclusion
The spectroscopic data of (Methylthio)acetaldehyde, both empirically determined and

predictively analyzed, provides a unique and identifiable fingerprint for this compound. The

combination of a strong carbonyl stretch in the IR, a characteristic downfield aldehyde proton

signal in the ¹H NMR, a highly deshielded carbonyl carbon in the ¹³C NMR, and a distinct

fragmentation pattern in the mass spectrum allows for its unambiguous identification. This

technical guide serves as a valuable resource for researchers and analysts working with this

and related organosulfur compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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